molecular formula C17H15Cl2N3O3S B12173646 2,5-dichloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-6-yl]benzenesulfonamide

2,5-dichloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-6-yl]benzenesulfonamide

Cat. No.: B12173646
M. Wt: 412.3 g/mol
InChI Key: FFTOAGUSWOPZDF-UHFFFAOYSA-N
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Description

2,5-dichloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-6-yl]benzenesulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of dichloro groups, a benzimidazole ring, and a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-6-yl]benzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-(tetrahydrofuran-2-yl)-1H-benzimidazole under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-6-yl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzenesulfonamides.

Scientific Research Applications

2,5-dichloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-6-yl]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-6-yl]benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dichloro-N-(2-naphthyl)benzenesulfonamide
  • 2,5-dichloro-N-(tetrahydrofuran-2-ylmethyl)benzamide
  • 2,5-dichloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzenesulfonamide

Uniqueness

2,5-dichloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-6-yl]benzenesulfonamide is unique due to its specific combination of functional groups and structural features. The presence of both the benzimidazole and tetrahydrofuran moieties provides distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C17H15Cl2N3O3S

Molecular Weight

412.3 g/mol

IUPAC Name

2,5-dichloro-N-[2-(oxolan-2-yl)-3H-benzimidazol-5-yl]benzenesulfonamide

InChI

InChI=1S/C17H15Cl2N3O3S/c18-10-3-5-12(19)16(8-10)26(23,24)22-11-4-6-13-14(9-11)21-17(20-13)15-2-1-7-25-15/h3-6,8-9,15,22H,1-2,7H2,(H,20,21)

InChI Key

FFTOAGUSWOPZDF-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=NC3=C(N2)C=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

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